molecular formula C19H26N2O3 B2393962 N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide CAS No. 1251547-09-7

N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Cat. No.: B2393962
CAS No.: 1251547-09-7
M. Wt: 330.428
InChI Key: GATAWHZJVPUIPV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a methoxyphenethyl group, and a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenethyl group, and the attachment of the prop-2-yn-1-yloxy substituent. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Prop-2-yn-1-yloxy Substituent: This can be done using alkylation reactions with propargyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological systems and potential bioactivity.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide include other piperidine carboxamides with different substituents. Examples include:

  • N-(4-methoxyphenethyl)-4-(methoxymethyl)piperidine-1-carboxamide
  • N-(4-methoxyphenethyl)-4-(ethoxymethyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds. These properties could include differences in reactivity, bioavailability, and pharmacological activity.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-14-24-15-17-9-12-21(13-10-17)19(22)20-11-8-16-4-6-18(23-2)7-5-16/h1,4-7,17H,8-15H2,2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATAWHZJVPUIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)COCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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